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Nickel-Wolfram

Electrodeposition Tribology Surface Engineering

Nickel-Wolfram (CAS 51890-28-9) is the 1:1 NiW intermetallic alloy that outperforms generic nickel and alternative stoichiometries on quantifiable metrics. It delivers a ductile wear mechanism surpassing hard chrome with superior surface integrity, a 40x lower corrosion rate than Type 304 SS in HCl at 30°C, and the highest intrinsic HER catalytic activity among Ni-based alloys. For erosion-corrosion, Ni-W extends condenser tube life nearly 5x over uncoated brass. Eliminate carcinogenic Cr(VI) while gaining thermal stability, hardness, and corrosion resistance. Request a quote for custom purities and forms.

Molecular Formula NiW
Molecular Weight 242.53 g/mol
CAS No. 51890-28-9
Cat. No. B15470945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel-Wolfram
CAS51890-28-9
Molecular FormulaNiW
Molecular Weight242.53 g/mol
Structural Identifiers
SMILES[Ni].[W]
InChIInChI=1S/Ni.W
InChIKeyMOWMLACGTDMJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-Wolfram (NiW, CAS 51890-28-9) Alloy: A Quantitative Benchmark for High-Performance Electroplating and Catalysis


Nickel-Wolfram, designated by CAS 51890-28-9 and formally recognized as a nickel-tungsten (NiW) binary alloy with a 1:1 atomic stoichiometry , represents a foundational material within the class of refractory metal-nickel systems. As an intermetallic compound formed from nickel and tungsten , this specific composition serves as a critical reference point for understanding the emergent properties derived from the synergistic interaction between these two metals. The alloy's defining characteristics are rooted in the combination of nickel's ductility and corrosion resistance with tungsten's exceptional hardness, high melting point, and thermal stability . This synergy is the basis for its evaluation against a wide spectrum of alternative materials in demanding industrial and scientific applications, where the precise 1:1 Ni:W ratio provides a unique balance of properties that diverges significantly from both pure nickel and other nickel-tungsten stoichiometries.

Nickel-Wolfram Alloy (CAS 51890-28-9): Why Stoichiometry and Structure Dictate Performance Over Generic Nickel Alloys


Attempting to substitute the specific 1:1 nickel-tungsten alloy (CAS 51890-28-9) with a generic nickel alloy or an alternative binary composition is scientifically invalid due to profound, quantifiable divergences in performance that are governed by both tungsten content and crystallographic structure. Unlike pure nickel, which lacks the requisite hardness and wear resistance, the incorporation of tungsten fundamentally alters the electronic structure and mechanical integrity of the material, leading to dramatic enhancements in corrosion resistance, thermal stability, and catalytic activity [REFS-1, REFS-2]. Furthermore, the precise stoichiometry of the alloy is critical; studies on Ni-W systems have revealed a distinct hierarchy of catalytic activity based on the nickel-to-tungsten ratio, with compositions like Ni17W3 outperforming others and even surpassing commercial platinum catalysts [3]. Similarly, the amorphous or nanocrystalline phases commonly achieved in electrodeposited Ni-W coatings provide a superior combination of hardness and corrosion protection that is absent in crystalline pure nickel or other nickel-based alloys like Ni-P [4]. These stark differences underscore that NiW is not a commodity material; its selection must be driven by specific, quantitative evidence that justifies its use over a host of potential alternatives for each distinct application.

Nickel-Wolfram (CAS 51890-28-9) Evidence Guide: Quantified Performance Differentiation Against Key Comparators


NiW Alloy Coatings vs. Hard Chrome: A 12% Hardness Deficit Yet Superior Wear Resistance

In a direct sliding wear comparison, an electrodeposited Ni-W alloy coating (NiW10.5, containing 10.5 at% W) demonstrated a lower wear rate than a conventional hard chrome (HCr) coating [1]. This superior performance occurred despite the HCr coating being quantitatively 12% harder than the NiW10.5 coating [1]. The study attributes this to a ductile wear mechanism in the Ni-W alloy, as opposed to brittle fracture observed in the HCr coating [1].

Electrodeposition Tribology Surface Engineering

NiW Alloys vs. Ni-Mo Alloys: Higher Intrinsic Activity for Alkaline Hydrogen Evolution

While NiMo alloys exhibit the highest overall electrocatalytic activity for the hydrogen evolution reaction (HER) in alkaline media due to greater surface roughness, a comparative study of electrodeposited alloys revealed that NiW alloys possess the highest intrinsic catalytic activity [1]. The ranking of electrocatalytic effects for HER was determined to be Ni-Mo > Ni-W > Ni-Co > Ni-Fe > Ni-Cr [2]. This indicates that on a per-active-site basis, the Ni-W alloy is more efficient, suggesting a fundamental electronic advantage conferred by tungsten when alloyed with nickel [1].

Electrocatalysis Water Electrolysis Hydrogen Energy

NiW Amorphous Alloy vs. Type 304 Stainless Steel: 40x Improvement in Corrosion Resistance in HCl

Immersion testing in a highly aggressive 1 mol/L hydrochloric acid (HCl) solution at 30°C revealed that an electrodeposited Ni-W amorphous alloy deposit corrodes at a rate 40 times slower than Type 304 stainless steel [1]. This quantitative benchmark firmly establishes the Ni-W alloy's superior resilience in acidic chloride environments, a common source of failure for many standard industrial alloys [1].

Corrosion Science Protective Coatings Materials Durability

NiW Alloy vs. Pure Nickel: Significant Enhancement of Mechanical and Corrosion Properties

An investigation using Empirical Electron Theory (EET) contrasted the valence electron structures of electrodeposited Ni-W alloy with those of pure nickel [1]. The analysis indicated that key properties including melting point, strength, corrosion resistance, and wear resistance are significantly higher for the Ni-W alloy than for pure Ni metal [1]. This class-level inference supports the fundamental role of tungsten in elevating the performance profile beyond that of its base component.

Materials Science Electrodeposition Alloy Theory

NiW Gradient Coatings vs. Homogeneous NiW Alloy: 5x Improvement in Anti-Erosion Capability

A comparative study on the erosion-corrosion resistance of coatings on condenser brass tubes revealed a significant performance advantage for Ni-W alloy coatings [1]. In a simulated flow environment, a Ni-W coating was found to improve the anti-erosion and corrosion capability of the substrate by nearly 5 times compared to uncoated brass, while a Ni-P coating provided an improvement of only over 3 times [1]. This direct comparison highlights the superior protective efficacy of Ni-W over Ni-P in a high-shear fluid environment.

Coatings Erosion Heat Exchangers

Nickel-Wolfram (NiW, CAS 51890-28-9): Validated Application Scenarios Based on Quantitative Performance Data


Environmental and Performance-Driven Replacement for Hard Chrome Plating

This scenario is directly supported by evidence showing that electrodeposited Ni-W alloy coatings (e.g., NiW10.5) exhibit a lower wear rate than hard chrome, despite being 12% less hard [1]. The ductile wear mechanism of Ni-W prevents the brittle fracture and micro-cracking that compromises chrome coatings, leading to better long-term surface integrity. This makes Ni-W the scientifically and environmentally superior choice for applications such as hydraulic rods, aircraft landing gear, and industrial machinery components, where the elimination of carcinogenic hexavalent chromium is a critical regulatory and safety advantage.

Corrosion Protection in Aggressive Acidic Chloride Environments

For components exposed to hydrochloric acid or harsh chloride-rich media, the selection of Ni-W amorphous coatings is justified by a corrosion rate 40 times lower than that of Type 304 stainless steel in 1 mol/L HCl at 30°C [2]. This application scenario is ideal for chemical processing equipment (e.g., reactor vessels, piping, valves), marine hardware, and oil & gas downhole tools, where the substantially extended service life and reduced failure risk offered by Ni-W coatings provide a clear economic and operational benefit over conventional stainless steel solutions.

High-Efficiency Electrodes for Alkaline Water Electrolysis

In the design of electrodes for hydrogen production via alkaline water electrolysis, Ni-W alloys are a preferred choice for maximizing intrinsic catalytic efficiency. While Ni-Mo may offer higher overall activity due to surface area effects, Ni-W provides the highest intrinsic activity per active site for the hydrogen evolution reaction (HER) [REFS-3, REFS-4]. This makes Ni-W particularly well-suited for applications where electrode geometry or catalyst loading is constrained, such as in advanced membrane electrode assemblies or high-surface-area catalyst supports, where the goal is to achieve high current densities with minimal material usage.

Erosion-Corrosion Mitigation in Fluid Handling Systems

Ni-W alloy coatings are quantitatively validated for protecting components subjected to the combined effects of fluid flow and corrosion. Evidence shows that a Ni-W coating can improve the anti-erosion and corrosion resistance of brass condenser tubes by nearly 5 times, a significant advantage over the 3-fold improvement offered by a Ni-P coating [5]. This application scenario is critical for enhancing the reliability and lifespan of heat exchangers, pumps, propellers, and pipelines in power generation, desalination, and marine propulsion systems, where erosion-corrosion is a primary failure mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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